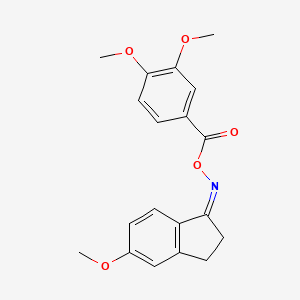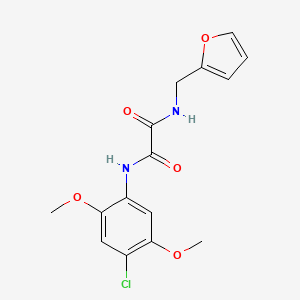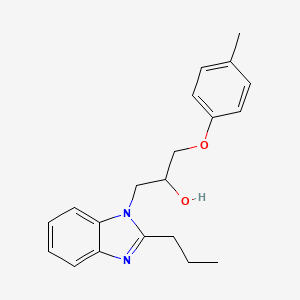![molecular formula C16H11ClN2O3 B3900081 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid CAS No. 114259-73-3](/img/structure/B3900081.png)
5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid
描述
5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid, commonly known as CQA, is a chemical compound with potential applications in scientific research. CQA is a derivative of 4-hydroxyquinoline, which is a well-known class of compounds with diverse biological activities.
作用机制
The mechanism of action of CQA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CQA has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. It also inhibits the activity of fungal chitin synthase, which is involved in cell wall synthesis. CQA has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It also inhibits the activity of various kinases and transcription factors, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
CQA has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It also modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. CQA has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for the treatment of diabetes. It also has neuroprotective effects and may be beneficial for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
CQA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. CQA is also relatively inexpensive compared to other compounds with similar biological activities. However, CQA has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. CQA also has poor bioavailability, which may limit its use in in vivo studies.
未来方向
There are several future directions for research on CQA. One area of interest is the development of CQA-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of CQA as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of CQA and its effects on various signaling pathways. The development of more efficient synthesis methods and analogs of CQA with improved bioavailability and solubility is also an area of interest.
科学研究应用
CQA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. CQA has been tested against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-1-3-11-13(5-6-18-14(11)7-9)19-10-2-4-15(20)12(8-10)16(21)22/h1-8,20H,(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIHFZGBMOICLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326571 | |
| Record name | Benzoic acid, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114259-73-3 | |
| Record name | Benzoic acid, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)

![3-fluoro-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B3900026.png)

![N-(2-methylphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B3900035.png)


![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B3900068.png)
![1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3900073.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B3900088.png)
![2-[(4-fluorophenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3900094.png)
![1-(4-bromophenyl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B3900098.png)